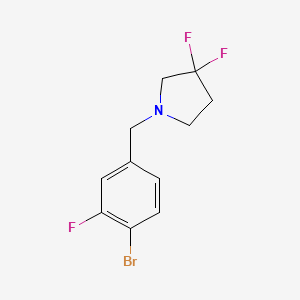

1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine

Overview

Description

The compound “1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure. They are involved in many biological activities and are part of several pharmaceutical drugs .

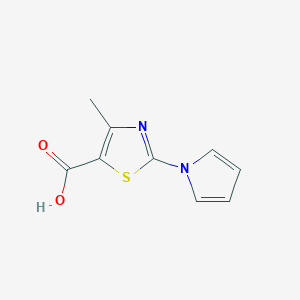

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrolidine ring substituted at the 3,3-positions with fluorine atoms and at the 1-position with a 4-bromo-3-fluorobenzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromo, fluoro, and pyrrolidine groups in this case) would influence its properties .Scientific Research Applications

Synthesis and Crystal Structure

Synthesis of Complexes : Two complexes were synthesized using 1-(4′ bromo 2′ fluorobenzyl)pyridinium bromide and 1-(4′ bromo 2′ fluoro benzyl)pyrazinium bromide, resulting in triclinic and monoclinic crystal structures. The size and nature of the cation played a significant role in the crystal packing and intermolecular interactions in these complexes (X. Jing & S. Img, 2003).

Difluoromethylenation and Synthesis of Chiral 3,3-Difluoropyrrolidines : A method using [difluoro(phenylthio)methyl]trimethylsilane for difluoromethylenation was developed. This approach effectively synthesized chiral 2,4-disubstituted 3,3-difluoropyrrolidines, highlighting the importance of fluorine substitution in modulating biological properties and enzyme inhibition (Ya Li & Jinbo Hu, 2007).

Ion-Pair Nickel(III) Complexes : New ion-pair complexes with [Ni(bdt) 2 ] were prepared, showing that these complexes exhibit ferromagnetic behavior in an antiferromagnetic exchange system. The study indicates spin canting as a potential cause for this phenomenon (Jingli Xie et al., 2003).

Radioligand and PET Imaging

NCQ 115 as a Dopamine D-2 Receptor Antagonist : NCQ 115, a fluorine-containing compound, was studied for its potential as a radioligand in positron emission tomography (PET) imaging. The fluorine atom in NCQ 115 facilitated its labeling for PET studies, and the compound showed significant uptake in the striatum of a monkey, indicating its potential in dopamine D-2 receptor imaging (C. Halldin, T. Högberg, & L. Farde, 1994).

Synthesis and Binding Properties of Fluorinated Benzamide : The synthesis and binding properties of a fluorinated benzamide, NCQ 115, were investigated. It was found to bind to dopamine D2 receptors with high affinity and selectivity, making it a promising candidate for in vivo brain studies and PET imaging (H. Hall et al., 1991).

Molecular Magnets and Crystallographic Studies

- Molecular Magnets : A study on the synthesis, structural characterizations, and magnetic behaviors of new complexes, including 1-(3',4',5'-trifluorobenzyl)pyridinium [M(mnt)2]-, showed these compounds possess interesting magnetic properties and potential for use in molecular magnets (X. Ren et al., 2006).

Alcohol Protecting Group

- New Alcohol Protecting Group : The introduction of a new benzyl ether-type protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, showed stability to oxidizing conditions and compatibility with p-methoxybenzyl ethers, making it useful in the stereocontrolled synthesis of beta-mannopyranosides (D. Crich, Linfeng Li, & M. Shirai, 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[(4-bromo-3-fluorophenyl)methyl]-3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-9-2-1-8(5-10(9)13)6-16-4-3-11(14,15)7-16/h1-2,5H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZFUTFADLMZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415695.png)

![3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1415698.png)

![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)

![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)

![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)

![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)